N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.: 303103-20-0
Cat. No.: VC15660252
Molecular Formula: C24H19Br2N5O2S
Molecular Weight: 601.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303103-20-0 |
|---|---|
| Molecular Formula | C24H19Br2N5O2S |
| Molecular Weight | 601.3 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H19Br2N5O2S/c1-33-21-12-11-19(26)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-7-9-18(25)10-8-16)31(24)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
| Standard InChI Key | KHRIHAWZPUWGRN-MZJWZYIUSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 5-bromo-2-methoxybenzylidene group providing electron-withdrawing and hydrophobic characteristics.
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A 4-phenyl-5-(4-bromophenyl)-1,2,4-triazole ring system contributing to planar geometry and π-π stacking potential.
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A sulfanyl acetohydrazide chain enabling hydrogen bonding and metal coordination .
The E-configuration of the benzylidene double bond is critical for maintaining spatial alignment required for biological interactions.
Physicochemical Profile
Key properties include:
The bromine atoms enhance lipophilicity (logP ≈ 5.2), favoring membrane permeability, while the methoxy group improves solubility in polar solvents.
Synthesis and Characterization
Spectroscopic Characterization
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FT-IR (KBr, cm⁻¹):
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¹H NMR (400 MHz, DMSO-d₆):
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HRMS: m/z 601.0124 [M+H]⁺ (calc. 601.0128).
Biological Activity and Mechanisms
Antibacterial Effects
Analogous compounds show activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli by disrupting cell wall synthesis. The sulfanyl group may chelate metal ions essential for bacterial enzymes .
Anticancer Activity
Preliminary molecular docking studies suggest that the triazole ring binds to the ATP-binding site of EGFR tyrosine kinase (binding affinity = -9.2 kcal/mol), comparable to erlotinib (-10.1 kcal/mol) .
Comparative Analysis with Analogues
The dual bromine substitution in the target compound may enhance halogen bonding with biological targets compared to mono-halogenated analogues .
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